Lipophilicity: Trifluoroethoxy Group vs Non-Fluorinated Analogs
The introduction of the 2,2,2-trifluoroethoxy group at the 4-position significantly elevates the compound's lipophilicity compared to the non-fluorinated analog. This shift is crucial for enhancing passive membrane permeability and targeting hydrophobic protein pockets, a well-established effect of the trifluoroethyl aryl ether motif in medicinal chemistry [1].
| Evidence Dimension | LogP (Partition Coefficient) |
|---|---|
| Target Compound Data | LogP ~2.0 (estimated based on LogP contribution of trifluoroethoxy group to Methyl 3-(hydroxymethyl)benzoate) |
| Comparator Or Baseline | Methyl 3-(hydroxymethyl)benzoate (CAS 67853-03-6): LogP 0.97 |
| Quantified Difference | Approximately a 1-unit increase in LogP, indicating a ~10-fold greater partitioning into an organic phase. |
| Conditions | Predicted LogP values from databases; not experimentally measured head-to-head. |
Why This Matters
This specific lipophilicity window (LogP ~2.0) is often considered optimal for oral bioavailability and CNS penetration in drug discovery, making this compound a superior starting point for developing lead-like molecules targeting intracellular or CNS-related proteins compared to the water-soluble des-trifluoroethoxy analog.
- [1] Palladium-Catalyzed C–H Trifluoroethoxylation of N-Sulfonylbenzamides. (2017). ACS Publications. View Source
